4-Chloro-7-(trifluoromethyl)quinazoline
CAS No.: 16499-65-3
Cat. No.: VC21027475
Molecular Formula: C9H4ClF3N2
Molecular Weight: 232.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16499-65-3 |
---|---|
Molecular Formula | C9H4ClF3N2 |
Molecular Weight | 232.59 g/mol |
IUPAC Name | 4-chloro-7-(trifluoromethyl)quinazoline |
Standard InChI | InChI=1S/C9H4ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h1-4H |
Standard InChI Key | IJNDITTYYNJLPT-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl |
Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl |
Introduction
Physical Properties
4-Chloro-7-(trifluoromethyl)quinazoline is characterized by several important physical properties that influence its behavior and applications. These properties are summarized in Table 1.
Table 1: Physical Properties of 4-Chloro-7-(trifluoromethyl)quinazoline
Chemical Properties
The chemical reactivity of 4-Chloro-7-(trifluoromethyl)quinazoline is primarily governed by the presence of the chloro substituent at position 4 and the trifluoromethyl group at position 7. The chlorine at the 4-position is particularly reactive and often serves as a leaving group in nucleophilic substitution reactions, which is a key feature utilized in pharmaceutical synthesis.
The trifluoromethyl group, being strongly electron-withdrawing, affects the electron distribution within the molecule, influencing both its chemical reactivity and physical properties. This group enhances the lipophilicity of the compound, which can be advantageous for membrane permeability in biological systems.
Reactivity and Chemical Behavior
The reactivity of 4-Chloro-7-(trifluoromethyl)quinazoline is characterized by several key features:
-
The chlorine at position 4 is highly susceptible to nucleophilic displacement reactions, making this compound valuable as an intermediate in the synthesis of more complex molecules.
-
The trifluoromethyl group at position 7 enhances the electrophilicity of the quinazoline ring system, particularly at position 4, facilitating nucleophilic substitution reactions.
-
The nitrogen atoms in the quinazoline ring can participate in acid-base reactions and coordination with metals, offering potential applications in coordination chemistry.
Applications
Research Applications
In addition to potential pharmaceutical applications, 4-Chloro-7-(trifluoromethyl)quinazoline serves as an important research tool in medicinal chemistry and drug discovery. Its well-defined structure and reactivity profile make it suitable for structure-activity relationship studies and for the development of chemical libraries for biological screening.
The compound is labeled with the signal word "Warning" according to the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals .
Related Compounds
Several compounds structurally related to 4-Chloro-7-(trifluoromethyl)quinazoline have been reported in the literature. Table 3 presents a comparison of these related compounds.
Table 3: Related Compounds to 4-Chloro-7-(trifluoromethyl)quinazoline
These related compounds share structural similarities with 4-Chloro-7-(trifluoromethyl)quinazoline but differ in specific substituents or core structure. The variation in substituents can significantly affect physical properties, reactivity, and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume